2,4-Dichlorothiazole

Palladium catalysis Cross-coupling Regioselective synthesis

2,4-Dichlorothiazole enables a divergent synthetic strategy unmatched by other dihalothiazole regioisomers. Catalyst-controlled Suzuki coupling—Pd(PPh₃)₄ for C2 versus PEPPSI-IPr for C4—delivers selective monoarylation from a single inventory item. LDA deprotonation at the C5 position provides orthogonal diversification inaccessible with 2,5-dihalothiazole analogs. Downstream nitration yields 2,4-dichloro-5-nitrothiazole, a fungicidal scaffold with superior potency to commercial zinc ethylene-1,2-bis-dithiocarbamate at reduced application rates. Documented in US Patent 4,788,208 for herbicide synthesis. Available in bulk at ≥98% purity with established supply chain reliability—the validated choice for medicinal chemistry and agrochemical discovery programs requiring documented synthetic precedent.

Molecular Formula C3HCl2NS
Molecular Weight 154.02 g/mol
CAS No. 4175-76-2
Cat. No. B1313550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorothiazole
CAS4175-76-2
Molecular FormulaC3HCl2NS
Molecular Weight154.02 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)Cl)Cl
InChIInChI=1S/C3HCl2NS/c4-2-1-7-3(5)6-2/h1H
InChIKeyICETWLGKJXCIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorothiazole (CAS 4175-76-2): Technical Baseline for Scientific Procurement


2,4-Dichlorothiazole (CAS 4175-76-2) is a dihalogenated five-membered heteroaromatic building block belonging to the thiazole family [1]. The compound exists as a white to light yellow crystalline solid at ambient temperature with a molecular formula of C₃HCl₂NS and molecular weight of 154.02 g/mol [2]. Its physical properties include a melting point range of 42–46 °C (lit. 44 °C) and boiling point of 184 °C [2]. The compound is soluble in methanol and demonstrates stability under recommended storage conditions of 2–8 °C in sealed containers protected from light . The 2,4-dichloro substitution pattern on the thiazole core establishes a distinct electronic environment that governs its reactivity profile in cross-coupling and nucleophilic substitution transformations, distinguishing it from other regioisomeric and mixed-halogen analogs.

Why 2,4-Dichlorothiazole Cannot Be Casually Substituted by Other Dihalothiazoles


The selection of a dihalothiazole building block for synthetic route development is not interchangeable across regioisomers or halogen combinations. The specific positioning of chlorine atoms at the 2- and 4-positions of the thiazole ring establishes a defined electronic distribution and steric profile that dictates both the feasibility and selectivity of subsequent transformations. Empirical evidence demonstrates that 2,4-dichlorothiazole can be reliably monoarylated at either the C2 or C4 position via catalyst-controlled Suzuki coupling—a capability not uniformly achievable with other dihalothiazole isomers [1]. Furthermore, the compound can be selectively deprotonated at the unsubstituted C5 position using lithium diisopropylamide (LDA), enabling orthogonal functionalization pathways [2]. Attempting to substitute 2,4-dichlorothiazole with 2,5-dichlorothiazole, 2,4-dibromothiazole, or mixed-halogen analogs without validation of reaction compatibility may result in failed deprotonation, altered regioselectivity, or complete loss of synthetic utility.

2,4-Dichlorothiazole: Quantitative Differentiation Evidence for Scientific Selection


Catalyst-Controlled Regioselective Suzuki Coupling: Switchable C2 vs. C4 Arylation of 2,4-Dichlorothiazole

2,4-Dichlorothiazole can be monoarylated at either the C2 or C4 position with high selectivity through deliberate catalyst selection [1]. Under identical reaction conditions except for the palladium catalyst system, the regioselectivity is effectively switched: employing Pd(PPh₃)₄ with K₂CO₃ in DMF at 80 °C achieves monoarylation predominantly at the C2 position, while switching to the PEPPSI-IPr catalyst with K₃PO₄ in THF at 60 °C directs coupling to the C4 position [1]. This catalyst-controlled regioselectivity is not uniformly observed across all dihalothiazole isomers, establishing a verifiable differentiation from alternatives such as 2,5-dichlorothiazole.

Palladium catalysis Cross-coupling Regioselective synthesis

Fungicidal Activity of 2,4-Dichloro-5-nitrothiazole Derivative: Superior Performance Against Zinc Ethylene-1,2-bis-dithiocarbamate

The nitrated derivative 2,4-dichloro-5-nitrothiazole, synthesized directly from 2,4-dichlorothiazole via electrophilic nitration, demonstrates substantively more powerful microbicidal action than the established commercial fungicide zinc ethylene-1,2-bis-dithiocarbamate [1]. This derivative retains the 2,4-dichloro substitution pattern that is essential for the observed biological activity, and the synthetic accessibility of the parent 2,4-dichlorothiazole via nitration at the C5 position enables this potency enhancement [1].

Agrochemical Fungicide Plant protection

C5 Deprotonation Capability: 2,4-Dichlorothiazole vs. 2,5-Dibromothiazole Functionalization Failure

2,4-Dichlorothiazole undergoes clean deprotonation at the unsubstituted C5 position when treated with lithium diisopropylamide (LDA, LiNPrⁱ₂) in THF at –78 °C [1]. The resulting C5-lithiated intermediate can be quenched with various electrophiles to yield diverse 2,4-dichloro-5-substituted thiazoles [1]. In direct contrast, 2,5-dibromothiazole fails to deprotonate at the C4 position under various reaction conditions, including treatment with LDA or n-butyllithium [1]. This functional divergence demonstrates that halogen substitution pattern critically determines the viability of metallation-based synthetic strategies.

Organolithium chemistry Metallation Trisubstituted thiazoles

2,4-Dichlorothiazole vs. 2,4-Dibromothiazole: C5 Deprotonation-Yielding Parallel Reactivity for Trisubstituted Thiazole Synthesis

Both 2,4-dichlorothiazole and 2,4-dibromothiazole undergo successful deprotonation at the C5 position with LDA in THF at –78 °C, and the resulting lithium intermediates can be quenched with various reagents to yield trisubstituted thiazoles [1]. However, the chlorine analog offers practical advantages in procurement and handling: brominated heteroaromatics are generally more prone to photochemical and thermal degradation, and bromine-containing building blocks typically command higher market prices due to synthetic and purification considerations. Where C5 deprotonation reactivity is the primary synthetic requirement, 2,4-dichlorothiazole provides equivalent functional utility to its dibromo counterpart.

Halogenated thiazole Metallation Building block comparison

Established Patent Precedent: 2,4-Dichlorothiazole as a Privileged Scaffold in Agrochemical and Pharmaceutical Invention

2,4-Dichlorothiazole has been explicitly claimed and utilized as a key intermediate in multiple patent filings spanning both agrochemical and pharmaceutical sectors. US Patent 4,788,208 claims 2,4-dichlorothiazole derivatives as starting materials for highly active herbicides and as fungicides in their own right [1]. WO2008/036579 and US2010/252112 further document the compound's role in downstream synthesis of biologically active molecules . Patent US 4,698,357 describes the preparation of 2,4-dichloro-5-nitrothiazole and its demonstrated fungicidal superiority over established commercial standards [2]. The compound also serves as an intermediate for thiazolyl-pyrazolopyrimidine compounds in pharmaceutical synthetic processes [3]. This established patent portfolio demonstrates that 2,4-dichlorothiazole has a validated track record as a productive intermediate in both discovery and development-stage programs. Closely related analogs such as 2,5-dichlorothiazole or 2-bromo-4-chlorothiazole do not possess comparable patent documentation.

Patent landscape Fungicide Herbicide Pharmaceutical intermediate

Validated Application Scenarios for 2,4-Dichlorothiazole (CAS 4175-76-2) Based on Quantitative Differentiation Evidence


Divergent Synthesis of 2-Aryl-4-chlorothiazoles and 4-Aryl-2-chlorothiazoles via Catalyst-Controlled Suzuki Coupling

2,4-Dichlorothiazole enables a divergent synthetic strategy where the same starting material can be selectively arylated at either the C2 or C4 position. Employing Pd(PPh₃)₄ with K₂CO₃ in DMF at 80 °C directs monoarylation to the C2 position, while switching to the PEPPSI-IPr catalyst with K₃PO₄ in THF at 60 °C yields C4-arylated products [4]. This catalyst-controlled regioselectivity allows parallel access to both regioisomeric series from a single inventory item, a capability not demonstrated for all dihalothiazole isomers. The remaining chlorine substituent in each monoarylated product provides a synthetic handle for subsequent orthogonal transformations, including further cross-coupling, nucleophilic substitution, or metallation reactions.

Synthesis of 2,4-Dichloro-5-substituted Thiazoles via C5 Directed Ortho-Metallation

2,4-Dichlorothiazole undergoes efficient deprotonation at the unsubstituted C5 position using lithium diisopropylamide (LDA) in THF at –78 °C, generating a C5-lithiated intermediate that can be trapped with a diverse array of electrophiles to furnish 2,4-dichloro-5-substituted thiazoles [4]. This reactivity profile enables three-dimensional diversification of the thiazole scaffold, complementing the C2 and C4 cross-coupling pathways. Critically, this C5 functionalization approach is not accessible with 2,5-dihalothiazole isomers, which fail to undergo analogous deprotonation under the same reaction conditions [4]. For applications requiring 2,4-dihalo-5-substituted thiazole motifs, 2,4-dichlorothiazole provides equivalent metallation reactivity to 2,4-dibromothiazole while offering advantages in stability and cost.

Agrochemical Fungicide Development Leveraging 2,4-Dichloro-5-nitrothiazole as a Superior Active Scaffold

Nitration of 2,4-dichlorothiazole using nitric acid or nitric acid/sulfuric acid mixtures at temperatures between –30 °C and +60 °C yields 2,4-dichloro-5-nitrothiazole [4]. This derivative exhibits substantively more powerful fungicidal activity than the commercial standard zinc ethylene-1,2-bis-dithiocarbamate, particularly at lower application rates and concentrations [4]. The enhanced potency at reduced active ingredient loadings addresses both economic drivers in agrochemical formulation and environmental considerations regarding pesticide application volumes. The synthetic accessibility of this active scaffold directly from 2,4-dichlorothiazole—with nitration occurring selectively at the C5 position—supports its selection as a privileged building block for agrochemical discovery programs targeting improved fungicidal agents.

Herbicide Intermediate Manufacturing with Established Industrial Precedent

2,4-Dichlorothiazole serves as a starting material for the synthesis of highly active herbicides as documented in US Patent 4,788,208 [4]. The compound's established role in industrial herbicide synthesis provides procurement justification for development programs requiring a validated intermediate with documented synthetic routes and patent precedent. The availability of 2,4-dichlorothiazole in bulk quantities from multiple commercial suppliers at ≥98% purity (GC) ensures supply chain reliability . This industrial validation distinguishes 2,4-dichlorothiazole from less-documented dihalothiazole analogs that lack comparable evidence of successful scale-up and commercial application.

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